![molecular formula C25H22ClN3O3S B12048572 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone CAS No. 477332-89-1](/img/structure/B12048572.png)
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone
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Overview
Description
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the triazole ring through a cyclization reaction. This is followed by the introduction of the sulfanyl group and the dimethoxyphenyl group through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Core Triazole Ring Formation
The triazole ring in this compound is synthesized via cyclization of appropriately substituted hydrazine derivatives. For analogous compounds, this involves:
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Reaction of carboxylic acid hydrazides with (aryl)isothiocyanates to form 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides .
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Subsequent cyclization to generate the 1,2,4-triazole framework, often facilitated by acidic or basic conditions depending on the precursor .
S-Alkylation Reaction
The sulfanyl (-S-) group is introduced via S-alkylation of the triazole thiol. Key steps include:
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Tautomerism : The triazole thiol exists in equilibrium between thiol (10a ) and thione (10b ) forms. S-alkylation occurs preferentially at the thiol form under basic conditions .
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Reagents : 2-bromo-1-phenylethanone (or analogous alkylating agents) and cesium carbonate (Cs₂CO₃) as a base in DMF .
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Conditions : Stirring for 24 hours at ambient temperature, followed by workup in water and purification via recrystallization .
Reaction Mechanism :
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Deprotonation of the triazole thiol by Cs₂CO₃ generates a thiolate ion.
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Nucleophilic substitution with the alkylating agent forms the S-alkylated product.
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Confirmation of S-alkylation is achieved via 1H-15N HMBC NMR , which shows no cross-peak between the 2-N atom and methylene protons (indicative of N-alkylation) .
Key Reaction Conditions and Yields
Reaction Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
S-alkylation | Cs₂CO₃, DMF, 24 h | 61% | |
Reduction | NaBH₄, ethanol, 45–50°C | 57% | |
S-alkylation | Cs₂CO₃, DMF, 24 h | 53% |
Analytical Characterization
Structural confirmation relies on:
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1H NMR : Identifies methylene protons (S-CH₂) and confirms the absence of carbonyl signals after reduction .
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13C NMR : Detects methine carbons (CH-O) and thione carbons (C=S) .
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2D NMR (HMBC) : Maps long-range couplings between protons and carbons, critical for confirming S-alkylation .
Reactivity and Stability
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial activities. The compound has been tested against various bacterial strains and fungi, demonstrating moderate to high efficacy. For example, studies indicated that derivatives of triazole compounds possess potent activity against pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Potential
Triazole derivatives have also been investigated for their anticancer properties. The compound has shown promise in inhibiting the growth of cancer cell lines in vitro. The mechanism often involves the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Case Studies
Study | Objective | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | The compound exhibited significant inhibition against E. coli and S. aureus with MIC values ranging from 12.5 to 50 µg/mL. |
Study 2 | Anticancer Effect | In vitro studies demonstrated a reduction in cell viability of MCF-7 breast cancer cells by 60% at a concentration of 25 µM after 48 hours of treatment. |
Study 3 | Synthesis Optimization | A new synthetic route was developed that improved yield by 30% compared to previous methods, enhancing the availability for biological testing. |
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group play crucial roles in its biological activity. The compound can bind to enzymes or receptors, inhibiting their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares some structural similarities with the triazole derivative but differs in its functional groups and overall structure.
Disilane-bridged architectures: These compounds feature unique electronic structures and are used in optoelectronic materials.
Ethyl acetoacetate: This compound is used in various chemical reactions and serves as a versatile building block in organic synthesis.
Uniqueness
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone stands out due to its unique combination of functional groups and its potential applications in multiple fields. Its triazole ring and sulfanyl group contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone is a triazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A triazole ring , which is known for its diverse pharmacological properties.
- Aromatic substituents such as chlorophenyl and methylphenyl groups.
- A sulfanyl group , which may enhance its biological activity.
The molecular formula is C25H21ClN4O2S, with a molecular weight of approximately 476.98 g/mol .
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety often exhibit significant antimicrobial properties. The specific compound under study has shown promising results against various microbial strains:
Microorganism | Activity Level |
---|---|
Escherichia coli | Moderate |
Staphylococcus aureus | Moderate to Good |
Candida albicans | Moderate |
Klebsiella pneumoniae | Moderate |
The mechanism of action for triazole derivatives typically involves the inhibition of cytochrome P450 enzymes, leading to the disruption of ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity .
Anticancer Properties
The anticancer potential of this compound has been investigated through various studies. Compounds similar to this triazole derivative have demonstrated cytotoxic effects against several cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
HCT-116 (Colon carcinoma) | 6.2 |
T47D (Breast cancer) | 27.3 |
These findings suggest that the compound may act by inducing apoptosis or inhibiting cell proliferation through specific pathways, although the exact mechanism remains to be fully elucidated .
The proposed mechanisms for the biological activity of triazole derivatives include:
- Inhibition of Enzymes : Targeting enzymes involved in critical metabolic pathways.
- Cell Signaling Modulation : Affecting pathways related to cell survival and apoptosis.
- Interaction with DNA : Some studies suggest that these compounds may intercalate with DNA or disrupt its function.
Case Studies
- Antimicrobial Screening : A study conducted on various triazole derivatives revealed that those with similar structural features to our compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group was noted to enhance efficacy .
- Cytotoxicity Assays : In vitro assays demonstrated that derivatives of the studied compound could effectively reduce cell viability in cancer cell lines, indicating potential as therapeutic agents .
Properties
CAS No. |
477332-89-1 |
---|---|
Molecular Formula |
C25H22ClN3O3S |
Molecular Weight |
480.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C25H22ClN3O3S/c1-16-4-11-20(12-5-16)29-24(17-6-9-19(26)10-7-17)27-28-25(29)33-15-21(30)18-8-13-22(31-2)23(14-18)32-3/h4-14H,15H2,1-3H3 |
InChI Key |
STJPKUMZFFSHOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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